Isoamyl alcohol

Description

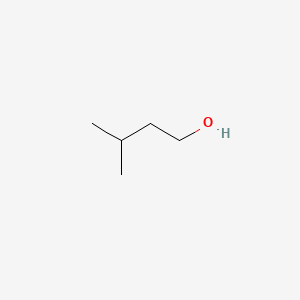

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTQWCKDNZKARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O, Array | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6423-06-9 (magnesium salt), 123-51-3 (Parent) | |

| Record name | Isoamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis(3-methylbutan-1-olate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025469 | |

| Record name | Isopentyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999), Colorless liquid with a disagreeable odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid, Colorless liquid with a disagreeable odor. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

270 °F at 760 mmHg (USCG, 1999), 132.5 °C, 131.00 to 133.00 °C. @ 760.00 mm Hg, 132 °C, 270 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

114 °F (USCG, 1999), 43 °C, 109 °F (43 °C) (Closed cup), 42 °C c.c., 114 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

2 % at 57 °F (NIOSH, 2023), MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS, VERY SOL IN ACETONE, Water solubility = 2.67X10+4 mg/l @ 25 °C, 26.7 mg/mL at 25 °C, Solubility in water, g/100ml: 2.5 (moderate), Soluble in ethanol, water and most organic solvents | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.813 @ 15 °C/4 °C, Relative density (water = 1): 0.8, 0.807 - 0.813, 0.81 at 68 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isoamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.04 (AIR=1), Relative vapor density (air = 1): 3.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

28 mmHg (NIOSH, 2023), 2.37 [mmHg], 2.37 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4, 28 mmHg | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

OILY, CLEAR LIQ, Colorless liquid. | |

CAS No. |

123-51-3, 6423-06-9 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoamyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis(3-methylbutan-1-olate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoamyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoamyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopentyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEM9NIT1J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-179 °F (NIOSH, 2023), -117.2 °C, -117 °C, -179 °F | |

| Record name | ISOAMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOAMYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOAMYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/177 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Researcher's Guide to Isoamyl Alcohol: Nomenclature, Properties, and Key Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Isoamyl alcohol is a branched-chain pentanol crucial to numerous protocols in molecular biology, diagnostics, and chemical synthesis. However, its varied and often interchangeable nomenclature can be a source of confusion in scientific literature and laboratory practice. This guide provides a definitive clarification of its synonyms, details its essential physicochemical properties, and explains the mechanistic rationale behind its most common applications, with a focus on nucleic acid purification. By synthesizing technical data with practical insights, this document serves as an authoritative reference for laboratory professionals.

Demystifying the Nomenclature: A Table of Synonyms

The multiplicity of names for isoamyl alcohol stems from historical naming conventions, common usage, and the systematic nomenclature standards set by the International Union of Pure and Applied Chemistry (IUPAC). Understanding these synonyms is critical for accurate literature searches, chemical procurement, and maintaining precise experimental records.[1][2][3][4] The most frequently encountered names are detailed below.

| Synonym | Systematic/Common | Context and Rationale |

| 3-Methyl-1-butanol | IUPAC Name | The official, systematic name describing a four-carbon butanol chain with a methyl group on the third carbon.[5] This is the most precise and universally accepted name in chemistry. |

| Isopentyl alcohol | Common/Semi-systematic | Refers to the isopentyl group ((CH₃)₂CHCH₂CH₂–) attached to a hydroxyl group (–OH). It is widely used in both academic and industrial settings.[1][2][4][6] |

| Isoamyl alcohol | Common/Trivial | Historically derived from "amyl alcohol" (a five-carbon alcohol) and the "iso" prefix indicating a branched structure. It remains the most prevalent name in molecular biology protocols.[1][2][4][7] |

| Isopentanol | Common | A contraction of "isopentyl alcohol," often used interchangeably.[2][4] |

| Isobutyl carbinol | Obsolete | An older naming convention that describes the molecule as a carbinol (methanol) derivative, with an isobutyl group attached.[1][2][4][8] |

| Fermentation amyl alcohol | Historical/Industrial | Named for its discovery as a major byproduct of ethanol fermentation (fusel oil).[1][2][3] |

The structural relationship between the parent alkane (isopentane) and the resulting alcohol clarifies the origin of the "isopentyl" and "isoamyl" nomenclature.

Caption: Derivation of Isoamyl Alcohol from its parent alkane.

Essential Physicochemical Properties

The utility of isoamyl alcohol in the laboratory is a direct result of its specific physical and chemical properties. Its moderate polarity, boiling point, and limited solubility in water are key to its function as both a solvent and an anti-foaming agent.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O | [1][2][7] |

| Molar Mass | 88.15 g/mol | [1][2][3][7] |

| Appearance | Clear, colorless liquid | [2][8] |

| Odor | Characteristic, pungent, sometimes described as pear-like | [9] |

| Density | ~0.809 - 0.810 g/mL at 20-25 °C | [4][10] |

| Boiling Point | 130 - 132 °C | [7] |

| Melting Point | -117 °C | [7][11] |

| Flash Point | 43 - 45 °C | [7][11] |

| Solubility in Water | Slightly soluble (~28 g/L) | [4] |

| IUPAC Name | 3-methylbutan-1-ol | [2][4][6] |

| CAS Number | 123-51-3 | [1][2][7] |

Core Application: Nucleic Acid Purification

The most ubiquitous use of isoamyl alcohol in a research setting is as a component of the organic mixture used for purifying nucleic acids, most commonly in a 25:24:1 ratio of phenol:chloroform:isoamyl alcohol.[1][6][12] While phenol denatures proteins and chloroform enhances this process and separates lipids, isoamyl alcohol serves two critical, distinct functions.[13]

Causality Behind Experimental Use:

-

Anti-Foaming Agent: During the vigorous mixing required to denature proteins, the solution can form a stable foam or emulsion.[6][12] This makes it difficult to cleanly separate the upper aqueous phase (containing DNA/RNA) from the lower organic phase and the interphase (containing denatured proteins).[13][14] Isoamyl alcohol, by reducing surface tension, prevents this foaming, ensuring a sharp and distinct interface upon centrifugation.[6][12][13]

-

Inhibition of RNases and Phase Stabilization: Isoamyl alcohol helps to further inhibit RNase activity, which may not be fully deactivated by phenol alone.[1][6][15] It also helps prevent the solubilization of long RNA molecules, particularly those with poly(A) tails, in the organic phase, thereby improving RNA yield.[1][6]

Detailed Experimental Protocol: Phenol:Chloroform:Isoamyl Alcohol (PCI) Extraction

This protocol describes a standard method for cleaning genomic DNA from a crude cell lysate.

Methodology:

-

Starting Material: Begin with a minimum of 100 µL of aqueous sample (e.g., cell lysate, ligation reaction) in a 1.5 mL microcentrifuge tube.[16] If the volume is lower, adjust to 100 µL with TE buffer or sterile water.[16]

-

Organic Extraction:

-

Add an equal volume (100 µL) of buffered phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0).[16][17]

-

Rationale: Phenol denatures proteins, causing them to precipitate.[13] Chloroform increases the density of the organic phase, promoting a sharp interface, and solubilizes lipids.[13] Isoamyl alcohol prevents foaming.[12]

-

Vortex vigorously for 10-15 seconds to create an emulsion, ensuring thorough mixing of the aqueous and organic phases.[16]

-

-

Phase Separation:

-

Aqueous Phase Recovery:

-

Carefully pipette the upper aqueous phase into a new, clean microcentrifuge tube.

-

Critical Step: Be extremely careful not to disturb the interphase or carry over any of the organic phase, as this will contaminate the final DNA sample.

-

-

Ethanol Precipitation:

-

To the recovered aqueous phase, add 1/10th volume of 3 M sodium acetate (e.g., 10 µL for 100 µL).

-

Rationale: The salt neutralizes the negative charge on the DNA backbone, reducing its repulsion and allowing it to precipitate.

-

Add 2 to 2.5 volumes of ice-cold 100% ethanol (e.g., 250 µL).[18] Mix by inverting the tube several times until the DNA precipitate becomes visible as a white, stringy mass.

-

Incubate at -20°C for at least 20 minutes to maximize DNA precipitation.

-

-

Pelleting and Washing:

-

Centrifuge at >16,000 x g for 10-15 minutes at 4°C to pellet the DNA.

-

Carefully decant the supernatant.

-

Wash the pellet by adding 500 µL of 70% ethanol and centrifuging for 5 minutes.[16]

-

Rationale: The 70% ethanol wash removes residual salts and other solutes while keeping the DNA precipitated.

-

-

Drying and Resuspension:

-

Carefully remove the supernatant with a pipette. Briefly centrifuge again and remove any remaining liquid.

-

Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

-

Resuspend the clean DNA pellet in a suitable volume of sterile water or TE buffer.

-

Caption: Workflow for Phenol:Chloroform:Isoamyl Alcohol DNA Extraction.

Safety and Handling

Isoamyl alcohol is a flammable liquid and is harmful if inhaled.[7][19] It can cause skin and serious eye irritation.[7][19] Repeated exposure may cause skin dryness or cracking.[20][21]

-

Handling: Always handle isoamyl alcohol in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from heat and sources of ignition.[11][20]

-

Disposal: Dispose of waste according to institutional and local regulations for flammable organic solvents.[20]

Conclusion

The accurate identification and understanding of isoamyl alcohol, most precisely termed 3-Methyl-1-butanol, are fundamental for reproducible science. Its role, particularly in nucleic acid purification, extends beyond that of a simple solvent. As an anti-foaming agent and stabilizer, it is a critical component that ensures the efficiency and quality of the extraction process. This guide provides the necessary technical foundation for researchers to use this important chemical with precision, safety, and a clear understanding of its function.

References

-

MP Biomedicals. (n.d.). Isoamyl Alcohol. Retrieved from mpbio.com. [Link]

-

Quora. (2017). What is the role of Isoamyl alcohol in DNA extraction?. Retrieved from quora.com. [Link]

-

Ataman Kimya. (n.d.). ISOPENTYL ALCOHOL. Retrieved from atamankimya.com. [Link]

-

National Institute of Justice. (2023). DNA Extraction and Quantitation for Forensic Analysts | Removal of Denatured Proteins. Retrieved from nij.ojp.gov. [Link]

-

Fisher Scientific. (2018). iso-Amyl alcohol - SAFETY DATA SHEET. Retrieved from fishersci.in. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Isoamyl alcohol. Retrieved from carlroth.com. [Link]

-

NBS Biologicals. (n.d.). Isoamyl alcohol (Isopentyl Alcohol, 3-Methylbutanol). Retrieved from nbsbio.co.uk. [Link]

-

Alsford Lab. (n.d.). Phenol:chloroform:isoamyl alcohol extraction and ethanol precipitation. Retrieved from alsfordlab.com. [Link]

-

Reddit. (2024). difference between isoamyl alcohol and isopropanol in conext of DNA extraction. Retrieved from reddit.com. [Link]

-

Bitesize Bio. (2025). Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool. Retrieved from bitesizebio.com. [Link]

-

University of Washington. (n.d.). Phenol/Chloroform/Isoamyl DNA isolation Protocol. Retrieved from depts.washington.edu. [Link]

-

Ataman Kimya. (n.d.). 3-METHYLBUTANOL. Retrieved from atamankimya.com. [Link]

-

INP Barcelona. (n.d.). PROTOCOL OF DNA EXTRACTION 1- Phenol/chloroform extraction and ethanol precipitation. Retrieved from inp.barcelona. [Link]

- Unknown. (n.d.). Ethanol precipitation Extraction of DNA with Phenol/Chloroform.

-

National Center for Biotechnology Information. (n.d.). Isoamyl alcohol. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Butanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

-

Ataman Kimya. (n.d.). ISOAMYL ALCOHOL. Retrieved from atamankimya.com. [Link]

-

Fiveable. (2025). 3-methyl-1-butanol Definition. Retrieved from fiveable.me. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butanol, 3-methyl- (CAS 123-51-3). Retrieved from chemeo.com. [Link]

-

Wikipedia. (n.d.). Isoamyl alcohol. Retrieved from en.wikipedia.org. [Link]

Sources

- 1. mpbio.com [mpbio.com]

- 2. Isoamyl Alcohol | C5H12O | CID 31260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Butanol, 3-methyl- [webbook.nist.gov]

- 4. Isoamyl alcohol - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. atamankimya.com [atamankimya.com]

- 7. fishersci.com [fishersci.com]

- 8. atamankimya.com [atamankimya.com]

- 9. 3-Methyl-1-butanol | 123-51-3 [chemicalbook.com]

- 10. 3-Methyl-1-butanol CAS#: 123-51-3 [m.chemicalbook.com]

- 11. thermofishersci.in [thermofishersci.in]

- 12. quora.com [quora.com]

- 13. Archived | DNA Extraction and Quantitation for Forensic Analysts | Removal of Denatured Proteins | National Institute of Justice [nij.ojp.gov]

- 14. reddit.com [reddit.com]

- 15. nbsbio.co.uk [nbsbio.co.uk]

- 16. Phenol:chloroform:isoamyl alcohol extraction and ethanol precipitation - Alsford Lab [blogs.lshtm.ac.uk]

- 17. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 18. oncology.wisc.edu [oncology.wisc.edu]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. westliberty.edu [westliberty.edu]

- 21. carlroth.com [carlroth.com]

The Alarming Alcohol: A Technical Guide to Isoamyl Alcohol Safety in the Laboratory

By A Senior Application Scientist

Introduction: The Dual Nature of a Common Reagent

Isoamyl alcohol, also known as isopentyl alcohol or 3-methyl-1-butanol, is a colorless, clear liquid with a characteristic disagreeable odor.[1][2] It is a common reagent in research and drug development, frequently utilized as a solvent, an antifoaming agent in chloroform-isoamyl alcohol extractions of DNA, and as an ingredient in Kovac's reagent for the bacterial indole test.[3] While its utility is undisputed, its hazardous properties demand a comprehensive understanding and meticulous adherence to safety protocols. This guide provides an in-depth, technically-grounded framework for the safe handling, use, and disposal of isoamyl alcohol in a laboratory setting, moving beyond mere procedural lists to explain the scientific rationale behind each precaution.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of isoamyl alcohol is the foundation of a robust safety protocol. It is classified as a hazardous substance by multiple regulatory bodies, including OSHA.[4][5] The primary risks are associated with its flammability and its effects on human health upon exposure.

Physicochemical Hazards: A Flammable Threat

Isoamyl alcohol is a flammable liquid and vapor.[4] Its vapors can form explosive mixtures with air, and these vapors, being heavier than air, may travel to a source of ignition and flash back.[6][7] This necessitates stringent control of ignition sources and proper ventilation.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C5H12O | [4] |

| Molecular Weight | 88.15 g/mol | [4] |

| Appearance | Clear, colorless liquid | |

| Odor | Disagreeable, characteristic odor | [1][2] |

| Boiling Point | 130 - 132 °C (266 - 269.6 °F) | [4] |

| Melting Point | -117 °C (-178.6 °F) | [4] |

| Flash Point | 43.5 °C (110.3 °F) | [8] |

| Autoignition Temp. | 335 °C (635 °F) | [9] |

| Explosive Limits | 1.2% - 9.0% by volume in air | [10] |

| Vapor Density | Heavier than air | [6] |

| Solubility in Water | Slightly soluble (28 g/L) |

Health Hazards: A Multi-faceted Irritant

Exposure to isoamyl alcohol can have significant health consequences, ranging from irritation to more severe effects.

-

Eye Contact: Causes serious eye irritation and potentially severe eye damage.[8][11] Immediate and prolonged rinsing is critical in the event of contact.[8]

-

Skin Contact: Causes skin irritation.[12] Repeated or prolonged contact can lead to dryness and cracking of the skin.[8]

-

Inhalation: Harmful if inhaled, causing irritation to the nose, throat, and respiratory system.[5][12] Symptoms may include coughing, wheezing, and shortness of breath.[5] Higher concentrations can lead to headache, dizziness, nausea, and central nervous system depression.[5][13][14]

-

Ingestion: May be harmful if swallowed, potentially causing nausea, vomiting, and diarrhea.[4][5]

Data Presentation: Occupational Exposure Limits

| Organization | TWA (8-hour) | STEL (15-minute) | Source |

| OSHA PEL | 100 ppm | - | [5] |

| ACGIH TLV | 100 ppm | 125 ppm | [4] |

| NIOSH REL | 100 ppm | 125 ppm | [4] |

Section 2: The Hierarchy of Controls: A Proactive Safety Strategy

To mitigate the risks associated with isoamyl alcohol, a systematic approach based on the hierarchy of controls must be implemented. This prioritizes the most effective control measures to ensure personnel safety.

Mandatory Visualization: Hierarchy of Controls for Isoamyl Alcohol

Caption: The hierarchy of controls, from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.

-

Chemical Fume Hood: All work with isoamyl alcohol should be conducted in a properly functioning chemical fume hood.[7][12] This is critical to prevent the inhalation of harmful vapors and to contain any potential spills.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[15]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment in areas where isoamyl alcohol is used and stored.[8][16]

-

Grounding and Bonding: Ground and bond containers and receiving equipment during transfers to prevent the buildup of static electricity, which can serve as an ignition source.[8][16]

Administrative Controls: Safe Work Practices

Administrative controls are work policies and procedures that reduce the duration, frequency, and severity of exposure to the hazard.

-

Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving isoamyl alcohol. These should cover safe handling, storage, disposal, and emergency procedures.

-

Training: All personnel who handle isoamyl alcohol must receive comprehensive training on its hazards, safe handling procedures, and emergency response.

-

Labeling and Signage: Ensure all containers of isoamyl alcohol are clearly labeled with the chemical name and appropriate hazard warnings.[15] Post warning signs in areas where it is used and stored.

-

Hygiene Practices: Wash hands thoroughly after handling isoamyl alcohol and before leaving the laboratory.[8] Do not eat, drink, or smoke in areas where it is used.[8]

Personal Protective Equipment (PPE): The Final Barrier

PPE should be used in conjunction with engineering and administrative controls. It is the last line of defense against exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield when handling isoamyl alcohol.[15]

-

Skin Protection: Wear a chemically resistant lab coat and gloves.[17] Check the glove manufacturer's recommendations for compatibility with isoamyl alcohol.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.[15]

Section 3: Protocols for Safe Laboratory Use

Adherence to established protocols is paramount for ensuring a safe working environment.

Experimental Protocol: Safe Handling and Dispensing

-

Preparation: Before starting work, ensure the chemical fume hood is functioning correctly and that all necessary PPE is worn. Clear the work area of any unnecessary equipment or ignition sources.

-

Grounding: If transferring isoamyl alcohol from a large container to a smaller one, ensure both containers are properly grounded and bonded.[16]

-

Dispensing: Use only non-sparking tools for opening and closing containers.[8][16] Dispense the required amount of isoamyl alcohol slowly and carefully to avoid splashing.

-

Capping: Securely cap all containers immediately after use to prevent the escape of vapors.[15]

-

Cleanup: Clean up any minor drips or spills immediately with an inert absorbent material.

Storage Protocol

-

Store isoamyl alcohol in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[9][12]

-

Keep containers tightly closed.[12]

-

Store in a designated flammables cabinet.[12]

-

Incompatible Materials: Segregate isoamyl alcohol from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and alkali metals.[15] Violent reactions can occur with these substances.[8]

Waste Disposal Protocol

-

Isoamyl alcohol and any materials contaminated with it must be disposed of as hazardous waste.[8]

-

Collect waste in a properly labeled, sealed container.

-

Do not dispose of isoamyl alcohol down the drain.[8]

-

Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Section 4: Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial to minimize harm.

Spill Response

-

Evacuate: Evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Control Ignition Sources: Eliminate all sources of ignition in the vicinity of the spill.[6]

-

Containment: For small spills, absorb the material with a non-combustible absorbent such as sand or earth.[6][8]

-

Collection: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[6]

-

Decontamination: Clean the spill area thoroughly.

First Aid Measures

-

Inhalation: Move the affected person to fresh air.[8] If breathing has stopped, provide artificial respiration.[5] Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[5]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water.[15] Seek immediate medical attention.[15]

Conclusion: A Culture of Safety

The safe use of isoamyl alcohol in the laboratory is not merely a matter of following a checklist; it requires a deep-seated culture of safety. This is built upon a thorough understanding of the chemical's properties and hazards, the consistent application of the hierarchy of controls, and a commitment to preparedness for any potential emergencies. By internalizing the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can harness the utility of isoamyl alcohol while ensuring the safety of themselves and their colleagues.

References

- Carl ROTH. (n.d.). Safety Data Sheet: Isoamyl alcohol.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Isoamyl alcohol.

- NOAA. (2024). ISOAMYL ALCOHOL - CAMEO Chemicals.

- Ataman Kimya. (n.d.). ISOAMYL ALCOHOL.

- National Center for Biotechnology Information. (n.d.). Isoamyl Alcohol. PubChem.

- Thermo Fisher Scientific. (2018, October). iso-Amyl alcohol - SAFETY DATA SHEET.

- Wikipedia. (n.d.). Isoamyl alcohol.

- Ataman Kimya. (n.d.). ISOAMYL ALCOHOL.

- Occupational Safety and Health Administration. (n.d.). ISOAMYL ALCOHOL.

- Sigma-Aldrich. (2017, January 23). Isoamyl alcohol (3-methyl-1-butanol) - Safety Data Sheet.

- Lab Alley. (n.d.). SAFETY DATA SHEET: Isoamyl Alcohol.

- Loba Chemie. (n.d.). iso-AMYL ALCOHOL 99% AR.

- New Jersey Department of Health. (2008, March). Hazardous Substance Fact Sheet: ISOAMYL ALCOHOL.

- AquaPhoenix Scientific. (2022, March 28). Isoamyl Alcohol Safety Data Sheet.

- Labbox. (n.d.). Iso-Amyl alcohol EPR Safety Data Sheet.

- Unbranded Supplier. (2015, September 9). Safety Data Sheet Isoamyl Alcohol.

- Oxford Lab Chem. (n.d.). MATERIAL SAFETY DATA SHEET - ISO-AMYL ALCOHOL (Extra Pure).

- Vigon. (2018, February 9). 501189 isoamyl alcohol natural safety data sheet.

- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Isoamyl alcohol (primary).

Sources

- 1. Isoamyl Alcohol | C5H12O | CID 31260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ISOAMYL ALCOHOL | Occupational Safety and Health Administration [osha.gov]

- 3. Isoamyl alcohol - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. nj.gov [nj.gov]

- 6. ISOAMYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. media.laballey.com [media.laballey.com]

- 8. carlroth.com [carlroth.com]

- 9. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. labbox.es [labbox.es]

- 12. thermofishersci.in [thermofishersci.in]

- 13. vigon.com [vigon.com]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Isoamyl alcohol (primary) [cdc.gov]

- 15. geneseo.edu [geneseo.edu]

- 16. lobachemie.com [lobachemie.com]

- 17. questar-ny.safeschoolssds.com [questar-ny.safeschoolssds.com]

isoamyl alcohol's role as a fusel alcohol in fermentation

An In-Depth Technical Guide on the Core Role of Isoamyl Alcohol as a Fusel Alcohol in Fermentation

Abstract

Fusel alcohols, or higher alcohols, are a critical class of volatile compounds produced during fermentation that significantly influence the sensory profile of alcoholic beverages and other fermented products. Among these, isoamyl alcohol (3-methyl-1-butanol) is often one of the most abundant and impactful. While essential for the characteristic aroma and flavor complexity of many beers, wines, and spirits, excessive concentrations can lead to undesirable, harsh solvent-like notes. This technical guide provides a comprehensive exploration of isoamyl alcohol's role in fermentation, intended for researchers, scientists, and development professionals. We will delve into the biochemical intricacies of its formation via the Ehrlich pathway, the genetic regulation governing its synthesis, the key fermentation parameters that modulate its concentration, and the analytical methodologies for its precise quantification. This document is structured to provide not just procedural knowledge but a deep, mechanistic understanding to enable effective control and optimization of isoamyl alcohol levels in various fermentation applications.

Introduction: The Dual Nature of Fusel Alcohols

Fermentation by yeast, particularly Saccharomyces cerevisiae, is a complex metabolic process that yields far more than just ethanol and carbon dioxide. A diverse array of secondary metabolites is produced, including esters, organic acids, and higher alcohols, collectively known as fusel alcohols.[1][2] The term "fusel oil," derived from the German word fusel for "bad liquor," historically referred to the mixture of these less volatile alcohols that accumulate during distillation.[1][2] However, this name belies their true importance. At low concentrations, fusel alcohols like isoamyl alcohol are indispensable contributors to the desired flavor and aroma bouquet of fermented foods and beverages.[1][3] Conversely, when their concentration exceeds a certain sensory threshold, they impart harsh, "hot," or solvent-like off-flavors.[4][5]

Isoamyl alcohol, derived from the branched-chain amino acid (BCAA) leucine, is a principal fusel alcohol.[3][6] It is characterized by a distinct banana-like or fruity aroma but can also be perceived as a pungent, alcoholic, or solvent-like flavor at higher levels.[5][7] Beyond its direct sensory impact, isoamyl alcohol serves as a crucial precursor for the synthesis of isoamyl acetate, an ester renowned for its potent banana or pear-drop aroma, which is a key flavor attribute in beverages like German Hefeweizen beers.[8][9][10] Understanding and controlling the production of isoamyl alcohol is therefore a paramount objective in the pursuit of consistent and high-quality fermented products.

The Biochemical Core: The Ehrlich Pathway

The primary mechanism for the formation of isoamyl alcohol from amino acids in yeast is the Ehrlich pathway, a metabolic route first proposed by Felix Ehrlich over a century ago.[1][3] This pathway allows yeast to utilize amino acids as a nitrogen source, particularly when more readily available nitrogen sources like ammonia are depleted. The catabolism of the amino acid L-leucine is the direct route to isoamyl alcohol.[9]

The pathway consists of three main enzymatic steps:

-

Transamination: The process begins with the removal of the amino group from L-leucine. This reaction is catalyzed by branched-chain amino acid transaminases (BCATs), which transfers the amino group to an α-keto acid (typically α-ketoglutarate), forming glutamate and the corresponding α-keto acid of leucine, α-ketoisocaproate (α-KIC).[11]

-

Decarboxylation: The resulting α-KIC is then decarboxylated (a carboxyl group is removed as CO₂) to form an aldehyde, in this case, isovaleraldehyde (3-methylbutanal). This step is primarily carried out by α-keto acid decarboxylases.[12]

-

Reduction: In the final step, the aldehyde is reduced to its corresponding alcohol. Isovaleraldehyde is reduced to isoamyl alcohol by the action of alcohol dehydrogenases (ADHs), a reaction that regenerates NAD⁺ from NADH.[4]

This metabolic sequence is not merely a waste-disposal mechanism but a vital part of the yeast's nitrogen metabolism and redox balance.

Visualizing the Ehrlich Pathway for Isoamyl Alcohol Formation

Caption: Core biochemical steps from L-Leucine to Isoamyl Alcohol and its subsequent esterification.

Genetic Regulation and Key Enzymes

The production of isoamyl alcohol is tightly controlled at the genetic level, with specific enzymes playing pivotal roles. Understanding these genetic determinants is crucial for strain development and metabolic engineering efforts.

-

Branched-Chain Amino Acid Transaminases (BCATs): Saccharomyces cerevisiae possesses two key BCAT isozymes, Bat1p and Bat2p, encoded by the BAT1 and BAT2 genes, respectively.[13]

-

Bat1p: This enzyme is located within the mitochondria and is primarily involved in the biosynthesis of branched-chain amino acids.[14][15]

-

Bat2p: This is a cytosolic enzyme primarily responsible for the catabolic degradation of BCAAs via the Ehrlich pathway.[14][15]

-

Expression & Impact: Studies have shown that the expression of these genes is influenced by the available carbon source. BAT1 is highly expressed in glucose-rich conditions, while BAT2 expression is strongly upregulated when ethanol is the primary carbon source.[14][15] Deletion of the BAT2 gene has a drastic effect on fusel alcohol production, particularly on non-fermentable carbon sources like ethanol, essentially halting it.[13][14] This highlights the central role of Bat2p in the catabolic Ehrlich pathway.

-

-

Decarboxylases: The decarboxylation of α-KIC is catalyzed by several enzymes with broad substrate specificities. The primary enzyme is the aromatic decarboxylase Aro10p, but pyruvate decarboxylases (Pdc1p, Pdc5p, Pdc6p) can also contribute to this reaction.[12][16]

-

Alcohol Dehydrogenases (ADHs): A family of ADH enzymes is responsible for the final reduction step. Adh1p is a major player, but other isoforms also participate in converting isovaleraldehyde to isoamyl alcohol.

-

Alcohol Acetyltransferases (AATs): The conversion of isoamyl alcohol to the highly aromatic isoamyl acetate is catalyzed by AATs, primarily Atf1p and Atf2p.[10][17] The activity of these enzymes and the availability of the precursor, acetyl-CoA, are critical for the final aroma profile.[9]

Table 1: Key Genes and Enzymes in Isoamyl Alcohol Metabolism

| Gene(s) | Enzyme | Cellular Location | Primary Function in Pathway |

| BAT2 | Branched-Chain Amino Acid Transaminase (Bat2p) | Cytosol | Catabolic transamination of L-leucine to α-KIC.[13][14] |

| BAT1 | Branched-Chain Amino Acid Transaminase (Bat1p) | Mitochondria | Anabolic transamination for BCAA synthesis; minor catabolic role.[13][14] |

| ARO10, PDC1, PDC5 | α-Keto Acid Decarboxylases | Cytosol | Decarboxylation of α-KIC to isovaleraldehyde.[12][16] |

| ADH1 et al. | Alcohol Dehydrogenases | Cytosol | Reduction of isovaleraldehyde to isoamyl alcohol.[11] |

| ATF1, ATF2 | Alcohol Acetyltransferases | Cytosol | Esterification of isoamyl alcohol with Acetyl-CoA to form isoamyl acetate.[10][17] |

Factors Influencing Isoamyl Alcohol Production

The final concentration of isoamyl alcohol in a fermented product is not static; it is the result of a dynamic interplay between the yeast strain, the composition of the fermentation medium (wort, must, etc.), and the process conditions.

-

Yeast Strain: Different yeast strains exhibit inherently different capacities for producing fusel alcohols due to genetic variations in the expression and activity of the enzymes discussed above.

-

Nitrogen Content: The concentration and composition of Free Amino Nitrogen (FAN) are critical. High concentrations of L-leucine will directly promote the formation of isoamyl alcohol via the Ehrlich pathway.[3] Conversely, if yeast has sufficient preferred nitrogen sources (like ammonium), it will suppress the catabolism of amino acids, leading to lower fusel alcohol production.[7]

-

Fermentation Temperature: Higher fermentation temperatures generally lead to increased production of fusel alcohols, including isoamyl alcohol.[18] This is attributed to increased enzymatic activity and overall metabolic rate of the yeast.

-

Wort/Must Composition: High glucose concentrations can repress the expression of genes involved in amino acid catabolism. The overall sugar concentration impacts yeast growth and metabolic activity, thereby influencing fusel alcohol levels.[19]

-

Aeration/Oxygenation: Initial oxygenation of the wort is crucial for healthy yeast growth and membrane synthesis. However, excessive aeration can alter the yeast's redox balance (NADH/NAD⁺ ratio), which can impact the final reduction step of the Ehrlich pathway.[4]

Analytical Quantification: A Protocol for GC Analysis

Accurate quantification of isoamyl alcohol is essential for quality control, process optimization, and research. The industry-standard method is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) and utilizing a static headspace sampling technique to analyze the volatile compounds without injecting non-volatile matrix components.[20][21][22]

Experimental Protocol: Quantification of Isoamyl Alcohol by Static Headspace GC-FID

1. Principle: This method quantifies fusel alcohols in a liquid matrix. An aliquot of the sample is placed in a sealed vial and heated to a specific temperature, allowing volatile compounds like isoamyl alcohol to partition into the gas phase (headspace). A fixed volume of this headspace gas is then automatically injected into a gas chromatograph, where compounds are separated based on their boiling points and polarity and detected by an FID. Quantification is achieved by comparing the peak area of isoamyl alcohol to a calibration curve generated from standards of known concentrations.

2. Apparatus and Materials:

-

Gas Chromatograph with FID and a split/splitless injector.

-

Automated Static Headspace Sampler.

-